molecular formula C4H7N5O B2561826 5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one CAS No. 16946-87-5

5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one

Cat. No.: B2561826
CAS No.: 16946-87-5
M. Wt: 141.134
InChI Key: DLRWFYQEPZGOGH-UHFFFAOYSA-N
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Description

5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one is a heterocyclic compound with the molecular formula C4H7N5O. This compound belongs to the class of triazines, which are known for their diverse biological and chemical properties.

Preparation Methods

The synthesis of 5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one can be achieved through several synthetic routes. One common method involves the reaction of hydrazine with 6-methyl-1,2,4-triazin-3-one under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent production of high-quality this compound .

Chemical Reactions Analysis

5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, resulting in antimicrobial or anticancer effects .

The compound may also interfere with cellular signaling pathways, inducing apoptosis (programmed cell death) in cancer cells or inhibiting the replication of viruses and bacteria .

Properties

IUPAC Name

5-hydrazinyl-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-2-3(7-5)6-4(10)9-8-2/h5H2,1H3,(H2,6,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRWFYQEPZGOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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